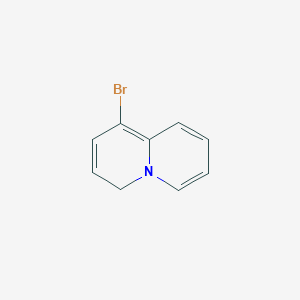

1-bromo-4H-quinolizine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrN |

|---|---|

Molecular Weight |

210.07g/mol |

IUPAC Name |

1-bromo-4H-quinolizine |

InChI |

InChI=1S/C9H8BrN/c10-8-4-3-7-11-6-2-1-5-9(8)11/h1-6H,7H2 |

InChI Key |

FVSPIAJAKMHQBW-UHFFFAOYSA-N |

SMILES |

C1C=CC(=C2N1C=CC=C2)Br |

Canonical SMILES |

C1C=CC(=C2N1C=CC=C2)Br |

Origin of Product |

United States |

Spectroscopic and Advanced Analytical Characterization of 1 Bromo 4h Quinolizine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 1-bromo-4H-quinolizine, both ¹H and ¹³C NMR spectroscopy would provide critical data for confirming its unique bicyclic structure and the specific placement of the bromine substituent.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit a distinct set of signals corresponding to each of the protons in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment, which is a composite of inductive effects from heteroatoms and the bromine substituent, as well as anisotropic effects from the aromatic and pseudo-aromatic rings.

Based on the analysis of related quinolizine and brominated heterocyclic systems, a theoretical ¹H NMR data table for this compound in a standard solvent like CDCl₃ can be proposed. The protons on the pyridinic ring (H-6, H-7, H-8, H-9) would likely appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons on the dihydropyridine (B1217469) ring (H-2, H-3, and the two protons at C-4) would resonate at different chemical shifts. The olefinic protons H-2 and H-3 would be expected in the range of δ 5.0-6.5 ppm, while the allylic protons at the C-4 position would likely appear as a singlet or a multiplet around δ 4.0-5.0 ppm. The bromine atom at C-1 would deshield the adjacent proton H-2, causing it to resonate at a downfield chemical shift compared to the unsubstituted 4H-quinolizine.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 6.0 - 6.5 | d | ~ 7-8 |

| H-3 | 5.5 - 6.0 | dd | ~ 7-8, ~5-6 |

| H-4 | 4.5 - 5.0 | s | - |

| H-6 | 7.8 - 8.2 | d | ~ 7-8 |

| H-7 | 7.0 - 7.4 | t | ~ 7-8 |

| H-8 | 7.2 - 7.6 | t | ~ 7-8 |

| H-9 | 8.3 - 8.7 | d | ~ 7-8 |

Note: This is a predicted table based on analogous structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom in the molecule. The predicted ¹³C NMR spectrum of this compound would show distinct signals for each of the nine carbon atoms in the quinolizine core.

The carbon atom directly attached to the bromine (C-1) would experience a significant downfield shift due to the electronegativity of the halogen, though this effect is less pronounced than for other halogens. The carbons of the pyridinic ring (C-6, C-7, C-8, C-9, and the bridgehead C-9a) would appear in the aromatic region (δ 120-150 ppm). The olefinic carbons C-2 and C-3, and the allylic carbon C-4 would have characteristic chemical shifts in the upfield region compared to the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 110 - 120 |

| C-2 | 125 - 135 |

| C-3 | 115 - 125 |

| C-4 | 40 - 50 |

| C-6 | 130 - 140 |

| C-7 | 120 - 130 |

| C-8 | 125 - 135 |

| C-9 | 140 - 150 |

| C-9a | 135 - 145 |

Note: This is a predicted table based on analogous structures. Actual experimental values may vary.

Advanced NMR Techniques (e.g., DEPT, HMBC, HMQC)

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment would differentiate between CH, CH₂, and CH₃ groups. For this compound, DEPT-135 would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons (like C-1 and C-9a) would be absent.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations between the protons at C-4 and the carbons C-3, C-5 (if applicable in the tautomeric form), and C-9a would be expected, providing crucial connectivity information to build the molecular skeleton. The observation of HMBC correlations is instrumental in confirming the substitution pattern and the integrity of the quinolizine ring system. ugr.es

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide the accurate mass of the molecular ion of this compound. This is a critical measurement for confirming the elemental composition of the molecule. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum would show two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. The calculated monoisotopic mass for C₉H₈BrN would be a key value to confirm the identity of the compound.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

| [C₉H₈BrN]⁺ | 208.9886 | 210.9865 |

Note: These are calculated values. Experimental values from HRMS would be expected to be very close to these predictions.

Mass Fragmentation Patterns of Brominated Quinolizines

Upon electron ionization, the molecular ion of this compound would be formed. Common fragmentation pathways for such compounds include:

Loss of a bromine radical (•Br): This would lead to a significant fragment ion at [M-79]⁺ or [M-81]⁺. This is often a very prominent peak in the mass spectra of bromo-substituted aromatic compounds.

Loss of HBr: The elimination of a molecule of hydrogen bromide could also occur, leading to a fragment ion at [M-80]⁺ or [M-82]⁺.

Ring fragmentation: The quinolizine ring system itself can undergo fragmentation. This could involve the cleavage of the dihydropyridine ring, potentially leading to the loss of small neutral molecules like ethylene (B1197577) or acetylene, resulting in various fragment ions. The stability of the resulting fragments would dictate the major fragmentation pathways observed. Studies on the mass spectrometry of quinolizidine (B1214090) alkaloids have shown complex fragmentation patterns involving the cleavage of the bicyclic ring system. whitman.edu

The analysis of these fragmentation patterns, in conjunction with the accurate mass measurements from HRMS, would provide conclusive evidence for the structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. unl.edu The absorption of IR radiation causes vibrations of the molecular bonds (e.g., stretching and bending). Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular "fingerprint". docbrown.info

For this compound, the IR spectrum is expected to show several characteristic absorption bands that confirm its structure. The key vibrations include those from the aromatic quinolizine ring system and the carbon-bromine bond. While the exact spectrum for this compound is not publicly detailed, data from analogous bromo-substituted quinoline (B57606) and quinolizine derivatives allow for the prediction of its principal IR absorptions. semanticscholar.orgderpharmachemica.comacs.org

Key expected spectral features include:

Aromatic C-H Stretching: Vibrations for C-H bonds on the heterocyclic rings typically appear in the region of 3000-3100 cm⁻¹. acs.org

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinolizine aromatic system are expected to produce a series of sharp bands in the 1450-1650 cm⁻¹ region. derpharmachemica.com

C-Br Stretching: The presence of the bromine substituent is confirmed by a characteristic absorption band for the C-Br stretching vibration, which typically occurs in the lower frequency "fingerprint" region of the spectrum, generally between 550 and 750 cm⁻¹. docbrown.infosemanticscholar.org

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | acs.org |

| Aromatic C=C/C=N | Ring Stretching | 1450 - 1650 | derpharmachemica.com |

| C-Br | Stretching | 550 - 750 | docbrown.infosemanticscholar.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. up.ac.za When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.

The 4H-quinolizine core contains an extended conjugated system, which is expected to give rise to distinct absorption bands in the UV-Vis spectrum. wikipedia.org These absorptions are primarily due to π → π* transitions, where an electron is excited from a π bonding orbital to a π* antibonding orbital. elte.huupi.edu The presence of the bromine atom, a halogen substituent, can cause a bathochromic (red) shift, moving the absorption to a longer wavelength compared to the unsubstituted quinolizine.

Studies on similar quinoline and quinolizinium (B1208727) systems show intense absorption bands related to their π-systems. scielo.br For example, analysis of related compounds often reveals multiple bands in the UV region, typically between 200 nm and 400 nm, which are characteristic of the heterocyclic aromatic structure. up.ac.zarsc.org

Table 2: Expected Electronic Transitions and UV-Vis Data for this compound

| Electronic Transition | Orbital Change | Typical Wavelength Range (nm) | Notes |

|---|---|---|---|

| π → π* | HOMO to LUMO | 200 - 400 | High-intensity absorption characteristic of aromatic and conjugated systems. up.ac.zalibretexts.org |

| n → π* | Non-bonding to LUMO | >280 | Lower intensity absorption, may be observed due to the nitrogen lone pair. scielo.br |

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. jst.go.jpbohrium.com

For this compound, an XRD analysis would unambiguously confirm the connectivity of the atoms, the planarity of the quinolizine ring system, and the exact position of the bromine substituent. The analysis also reveals intermolecular interactions, such as π–π stacking, which govern how the molecules pack together in the solid state. iucr.orgiucr.org

While the specific crystal structure of this compound is not available, studies on closely related bromo-substituted heterocyclic compounds demonstrate the utility of this technique. For instance, XRD analysis of a bromo-substituted tetrahydroquinoline derivative provided detailed information on its distorted envelope configuration and the intermolecular hydrogen bonds that form a three-dimensional network. iucr.org Similarly, the crystal structure of other quinoline derivatives has been used to confirm their geometry and intermolecular packing. scispace.com

Table 3: Information Obtainable from X-ray Diffraction (XRD) Analysis

| Parameter | Description | Significance |

|---|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the crystal system and space group. jst.go.jp |

| Bond Lengths | The distances between the nuclei of bonded atoms. | Confirms covalent bonding and bond order (e.g., C=C vs. C-C). |

| Bond Angles | The angles formed between three connected atoms. | Determines the geometry around each atom. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Reveals the planarity or puckering of rings. iucr.org |

| Intermolecular Interactions | Non-covalent forces like hydrogen bonds and π–π stacking between adjacent molecules. | Explains the crystal packing and solid-state properties. iucr.org |

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of organic compounds. rsc.org These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification and quantitative analysis of chemical compounds. nih.gov It is particularly useful for assessing the purity of a final product or for isolating it from a reaction mixture. google.com The separation is based on the compound's polarity, which dictates its interaction with the stationary phase (typically a C18 silica (B1680970) column in reversed-phase HPLC) and the mobile phase (a solvent mixture).

In a typical HPLC analysis of this compound, the compound would be dissolved in a suitable solvent and injected into the instrument. The time it takes for the compound to travel through the column and reach the detector is known as the retention time (tR). This value is highly reproducible under constant conditions and is characteristic of the compound. The purity is determined by the percentage of the total peak area that corresponds to the main compound peak.

Table 4: Representative HPLC Analysis Parameters

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Stationary phase for separating compounds based on hydrophobicity. mdpi.com |

| Mobile Phase | Gradient of Water and Acetonitrile (often with 0.1% formic acid) | Elutes compounds from the column; polarity is varied to improve separation. nih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |

| Detection | UV-Vis Detector (e.g., at 254 nm) | Monitors the eluent for UV-absorbing compounds. |

| Retention Time (tR) | Compound-specific | Identifies the compound based on its elution time. rsc.org |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for qualitative analysis, such as monitoring the progress of a chemical reaction, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. umich.eduuad.ac.idsigmaaldrich.com

In TLC, a small spot of the sample is applied to a plate coated with a thin layer of an adsorbent, typically silica gel. umich.edu The plate is then placed in a chamber with a shallow pool of a solvent mixture (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample travel at different rates depending on their polarity and affinity for the stationary and mobile phases.

The position of a compound on the developed plate is described by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. reddit.com The Rf value is dependent on the compound, the stationary phase, and the mobile phase. For this compound, its polarity would determine its Rf value in a given solvent system, such as a mixture of ethyl acetate (B1210297) and hexanes. Generally, less polar compounds travel further up the plate, resulting in a higher Rf value. reddit.com

Table 5: Principles of Thin-Layer Chromatography (TLC) Analysis

| Parameter | Description | Role in Analysis |

|---|---|---|

| Stationary Phase | A thin layer of adsorbent (e.g., silica gel) on a plate. | The polar surface to which compounds adsorb. umich.edu |

| Mobile Phase | A solvent or mixture of solvents (e.g., Ethyl Acetate/Hexane). | Carries the sample components up the plate. reddit.com |

| Spotting | Application of the sample solution to the baseline of the TLC plate. | Places the sample for separation. |

| Development | The process of the mobile phase ascending the plate. | Separates the components of the spotted sample. |

| Visualization | Detection of spots, often using a UV lamp (254 nm). | Locates the separated compounds on the plate. |

| Retention Factor (Rf) | Ratio of distances traveled by the spot and the solvent front. | A characteristic value used to identify compounds under specific conditions. reddit.com |

Chemical Reactivity and Functional Group Transformations of 1 Bromo 4h Quinolizine

Substitution Reactions at the Bromine Moiety

The carbon-bromine bond at the C1 position of the 4H-quinolizine ring is a key site for functionalization, enabling a variety of substitution reactions. These transformations are fundamental for creating more complex molecular architectures based on the quinolizine core.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 1-bromo-4H-quinolizine system is susceptible to nucleophilic aromatic substitution (SNAr), where the bromine atom acts as a leaving group. The electron-withdrawing nature of the heterocyclic ring system facilitates attack by nucleophiles. In related chloroquinoline systems, the chloro group can be displaced by various nucleophiles. mdpi.com For instance, studies on 4-chloro-8-methylquinolin-2(1H)-one have shown successful substitution with hydrazines and thiols. mdpi.com Similarly, SNAr reactions on 5-bromo-1,2,3-triazines with phenols proceed to yield aryloxy derivatives. acs.org

For this compound, the reaction would proceed via the formation of a Meisenheimer-type intermediate, where the negative charge is stabilized by the quinolizine ring system. The reactivity in SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles are generally required to achieve efficient substitution. While direct examples for this compound are not extensively documented, related transformations on similar bromo-substituted nitrogen heterocycles provide a strong basis for its expected reactivity. acs.orgresearchgate.net

Table 1: Representative SNAr Reactions on Bromo-Heterocycles This table is illustrative of expected reactivity based on analogous compounds.

| Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| 5-Bromo-1,2,3-triazine | Phenols | 5-Aryloxy-1,2,3-triazine | acs.org |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-thione | Thiols | 4-Alkylthio-8-methylquinolin-2(1H)-thione | mdpi.com |

Cross-Coupling Reactions for C-C Bond Formation (General Principles)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and aryl bromides are common substrates for these transformations. acs.org It is anticipated that this compound would serve as a suitable electrophilic partner in various cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organohalide. nih.govnih.gov The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. The synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles has been successfully achieved by coupling bromo-triazole precursors with various boronic acids. mdpi.com It is highly probable that this compound would react similarly with aryl or alkyl boronic acids to yield 1-substituted-4H-quinolizines.

Table 2: General Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Bromo-Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Typical Product | Reference |

|---|---|---|---|---|---|---|

| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Arylboronic acids | Pd(PPh3)4 | K2CO3 | Toluene/H2O/EtOH | 4-Alkyl-3,5-diaryl-4H-1,2,4-triazole | mdpi.com |

| 4-Bromoisoquinoline | Potassium isoquinolin-4-yltrifluoroborate | Pd(OAc)2 / RuPhos | Na2CO3 | Ethanol | Bi-isoquinoline | nih.gov |

Other cross-coupling reactions, such as Stille (using organostannanes) and Sonogashira (using terminal alkynes), would likely also be applicable, further expanding the synthetic utility of this compound for creating diverse carbon skeletons.

Reactivity of the 4H-Quinolizine Ring System

The quinolizine ring itself is an aromatic system with distinct reactivity patterns influenced by the bridgehead nitrogen. wikipedia.org

Electrophilic and Nucleophilic Substitution Patterns on the Quinolizine Ring

The reactivity of the quinolizine ring is analogous in some respects to its isomer, quinoline (B57606). In quinoline, electrophilic substitution occurs preferentially on the benzene (B151609) ring, typically at positions C-5 and C-8, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. uop.edu.pktutorsglobe.comresearchgate.net One can predict a similar pattern for the 4H-quinolizine system, with electrophilic attack favoring the carbocyclic ring.

Conversely, nucleophilic substitution on the quinoline ring occurs on the electron-deficient pyridine ring, primarily at positions C-2 and C-4. tutorsglobe.comresearchgate.net For the 4H-quinolizine ring, nucleophilic attack would be expected on the pyridinic portion of the fused system. The presence of the bromine atom at C-1 would further influence the regioselectivity of such reactions. Some quinolizine systems have been shown to undergo ring contraction reactions under certain conditions, for example, in the presence of nitric acid or acetic anhydride, leading to indolizine (B1195054) derivatives. researchgate.net

Oxidation and Reduction Pathways

Oxidation: The oxidation of quinoline is generally difficult but can be achieved with strong oxidizing agents like alkaline permanganate (B83412) to yield pyridine-2,3-dicarboxylic acid (quinolinic acid), indicating the cleavage of the benzene ring. researchgate.net Reaction with peroxycarboxylic acids typically leads to the formation of N-oxides. researchgate.net For 4H-quinolizine derivatives, oxidation can lead to various products depending on the substrate and reagents. For example, certain dihydroquinolines can be oxidized to 3-hydroxyquinolines. rsc.org The oxidation of this compound could potentially lead to quinolizinones or ring-opened products, depending on the reaction conditions.

Reduction: The pyridine ring of quinoline is more easily reduced than the benzene ring. tutorsglobe.com Catalytic hydrogenation can yield 1,2,3,4-tetrahydroquinoline (B108954). The 4H-quinolizine system's saturated derivatives, quinolizidines, are well-known natural products, suggesting that reduction of the quinolizine ring is a feasible transformation. wikipedia.org The reduction of this compound would likely proceed to first reduce the pyridinic ring, potentially followed by reductive debromination depending on the catalyst and conditions used.

Computational Chemistry and Theoretical Studies of 1 Bromo 4h Quinolizine

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sapub.org It is widely used for predicting molecular properties. However, no published DFT studies were found specifically for 1-bromo-4H-quinolizine.

Geometry Optimization and Electronic Structure Analysis

This subsection would typically involve using DFT to find the lowest energy (most stable) three-dimensional structure of the molecule. Analysis of the electronic structure would provide insights into the distribution of electrons and molecular orbitals. No such analysis for this compound is available in the surveyed literature.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can predict spectroscopic data to aid in the characterization of compounds. This involves calculating the theoretical NMR chemical shifts, the vibrational frequencies for an IR spectrum, and the electronic transitions for a UV-Vis spectrum. No theoretical spectroscopic predictions for this compound have been published.

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy gap between them indicates chemical stability. Reactivity descriptors such as electronegativity, hardness, and softness, derived from these orbital energies, help in predicting how the molecule will interact with other species. This analysis has not been performed or published for this compound.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the physical movements of atoms and molecules over time. nih.gov This can provide insight into the conformational flexibility of a molecule and its interactions with a solvent or a biological target. No MD simulation studies specific to this compound were found.

Quantitative Structure-Activity Relationship (QSAR) Studies (Focusing on Structural Correlates)

QSAR studies are statistical models that relate the chemical structure of a series of compounds to their biological activity. These studies require a dataset of related molecules with known activities, from which correlations are drawn. As there is a lack of data on this compound and its analogs, no QSAR studies are available.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to map out the energy landscape of a chemical reaction, identifying transition states and intermediates to understand the reaction mechanism. smu.edu This allows for the prediction of reaction pathways and kinetics. No studies elucidating reaction mechanisms involving this compound using computational modeling were identified.

Transition State Characterization

Information regarding the characterization of transition states for reactions involving this compound is not available in the reviewed literature. Theoretical studies would typically involve locating and characterizing the geometry of transition state structures for specific reactions, such as nucleophilic substitution at the bromine-bearing carbon or electrophilic addition to the quinolizine ring system. This would be followed by frequency calculations to confirm the presence of a single imaginary frequency, a hallmark of a true transition state. Key parameters that would be reported in such a study are provided in the hypothetical data table below.

Table 1: Hypothetical Transition State Parameters for a Reaction of this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Imaginary Frequency | The single negative frequency corresponding to the reaction coordinate at the transition state. | -350 cm⁻¹ |

| Key Bond Distances | Distances of forming and breaking bonds at the transition state. | C1-Br: 2.2 ÅC1-Nu: 2.5 Å |

| Key Bond Angles | Angles involving the reacting centers. | Nu-C1-C9a: 105° |

| Activation Energy (Ea) | The energy barrier for the reaction, calculated as the difference in energy between the transition state and the reactants. | 25 kcal/mol |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results.

Energetic Profiles of Reaction Pathways

Table 2: Hypothetical Energetic Profile for a Reaction Pathway of this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State 1 | The highest energy point on the reaction path. | +25.0 |

| Intermediate | A metastable species formed during the reaction. | +5.0 |

| Transition State 2 | A second transition state leading to products. | +15.0 |

| Products | The final products of the reaction. | -10.0 |

Note: The data in this table is hypothetical and intended to illustrate the type of information that would be generated from a computational study.

Applications of 1 Bromo 4h Quinolizine in Organic Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Heterocycles

The presence of a bromine atom on the quinolizine ring system makes 1-bromo-4H-quinolizine and its analogues powerful building blocks in organic synthesis. This bromo-substituent is a key functional group for metal-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds to build more intricate molecular architectures. rsc.orgresearchgate.net

Research has demonstrated that bromoquinolines are excellent substrates for classic transformations such as Suzuki and Sonogashira coupling reactions. rsc.orgnih.gov These reactions are fundamental in synthetic chemistry for creating complex molecules from simpler, readily available precursors. For instance, polybromoquinolines can undergo regioselective Sonogashira coupling at one bromine site, followed by a Suzuki coupling at another, allowing for the controlled, stepwise introduction of different functional groups. rsc.org This highlights the utility of the bromo-group as a versatile anchor point for diversification.

The reactivity of the bromo-substituent can be further enhanced by the presence of other functional groups on the quinoline (B57606) ring. For example, nitro groups can activate a nearby bromo-group towards nucleophilic aromatic substitution (SNAr), facilitating the synthesis of derivatives like 6-piperazinyl and 6-morpholinyl quinolines from a 6-bromo-5-nitroquinoline (B1267105) precursor. nih.gov While these examples are on the quinoline scaffold, the principles are directly applicable to quinolizine systems. The synthesis of various fused heterocycles often relies on the strategic placement of reactive handles like bromine on a core structure. tandfonline.com

The table below summarizes key synthetic transformations involving bromo-substituted quinoline and quinolizine-like cores, illustrating their role as versatile synthetic intermediates.

| Starting Material Class | Reaction Type | Product Class | Significance | Source(s) |

| Bromoquinolines | Suzuki Coupling | Aryl-substituted quinolines | Formation of C-C bonds, synthesis of complex biaryl systems. | nih.gov |

| Bromoquinolines | Sonagashira Coupling | Alkynyl-substituted quinolines | Introduction of alkyne moieties for further functionalization. | rsc.org |

| Bromo-nitroquinolines | Nucleophilic Aromatic Substitution (SNAr) | Amino-substituted quinolines | C-N bond formation, access to pharmacologically relevant amines. | nih.gov |

| Arylmethyl azides and 1-bromoalkynes | Formal [4+2]-cycloaddition | 3-Bromoquinoline (B21735) derivatives | Regioselective synthesis of functionalized quinolines under metal-free conditions. | acs.org |

Precursor in the Development of Advanced Organic Materials

The quinolizine framework is a component of various functional materials, particularly those with interesting photophysical properties. Derivatives of quinolizine have been developed as fluorescent materials, and the introduction of a bromo-substituent provides a crucial tool for tuning their properties and linking them into larger systems. researcher.life

For example, a series of 3-phenyl pyrano[4,3-b]quinolizine compounds were synthesized and shown to emit blue to green fluorescence. researcher.life The bromo-group can act as a reactive site for incorporating such fluorescent cores into polymers or onto surfaces. Furthermore, the heavy atom effect of bromine can influence the photophysical properties of the molecule, potentially enhancing processes like intersystem crossing, which is relevant for applications in areas like photosensitizers for generating reactive oxygen species. researcher.life

The ability to functionalize bromo-substituted heterocycles via cross-coupling reactions is also central to creating advanced materials. This allows for the synthesis of conjugated polymers and oligomers where the quinolizine unit can be integrated to control the electronic and optical properties of the final material. Nitrogen-containing heterocycles are widely used in materials science for applications such as organic conductors and sensors, and the ability to build complex, well-defined structures from bromo-precursors is essential for this field. openmedicinalchemistryjournal.com

Utilization in the Design of Chemical Probes and Ligands

In medicinal chemistry and chemical biology, small molecules are designed as chemical probes to investigate biological processes and as ligands to interact with specific targets like proteins or metal ions. ucl.ac.ukacs.org The quinoline and quinolizine scaffolds are considered "privileged structures" because they are frequently found in biologically active compounds. nih.govscispace.comrsc.org The inclusion of a bromine atom is a common strategy in the design of such molecules.

The bromine atom can serve multiple purposes:

Modulation of Potency and Selectivity : Adding a bromine atom can alter the electronic properties and conformation of a molecule, which can fine-tune its binding affinity and selectivity for a biological target. mdpi.com For example, in the development of a chemical probe for cyclin G-associated kinase (GAK), a 6-bromo-substituted quinoline amine showed improved metabolic stability while maintaining activity. mdpi.com

Vector for Further Modification : The bromine atom serves as a synthetic handle for late-stage functionalization, allowing for the rapid generation of a library of related compounds to explore structure-activity relationships (SAR). researchgate.net This is critical in optimizing a lead compound into a potent and selective probe. acs.org

Ligand for Coordination Chemistry : Quinolizine-type structures can act as bidentate nitrogen donor ligands, similar to the well-known 2,2'-bipyridine, for coordinating with metal centers. nih.gov The electronic properties of the ligand, and thus the properties of the resulting metal complex, can be modified by substituents like bromine. mdpi.com Ruthenium complexes with bromo-substituted pyridine-quinoline ligands, for instance, have been synthesized and studied for their catalytic and biological properties. mdpi.com Such complexes have applications ranging from catalysis to therapeutic agents.

The table below provides examples of how bromo-substituted quinoline-type structures are used in the design of functional molecules.

| Application Area | Target/Function | Role of Bromo-Substituted Scaffold | Source(s) |

| Chemical Probe | Cyclin G-associated kinase (GAK) | Core structure of an inhibitor; bromine substitution improved metabolic stability. | mdpi.com |

| Chemical Probe | Bromodomain-containing protein 9 (BRD9) | Bromo-substituted heterocycles are common starting points for developing selective inhibitors. | acs.org |

| Coordination Chemistry | Ruthenium(II) Metal Center | Forms a bidentate ligand (Br-Qpy) for creating organometallic complexes with catalytic and cytotoxic properties. | mdpi.com |

| Fullerene Binding | Palladium(II) Metal Center | 6-Aminoquinoline, derived from bromo-precursors, used to construct cage-like ligands for fullerenes. | acs.org |

Advanced Research Topics and Future Directions in 1 Bromo 4h Quinolizine Chemistry

Exploration of Unconventional Synthetic Pathways

The primary obstacle in studying 1-bromo-4H-quinolizine is its anticipated instability, making conventional synthesis and isolation challenging. Future research must therefore pivot to unconventional methods designed to generate and utilize such transient species.

Flow Chemistry: Continuous flow technology is exceptionally well-suited for handling highly reactive or unstable intermediates. eurekalert.orgwiley-vch.deacs.org A promising future direction involves designing a flow synthesis where this compound is generated in situ and immediately reacted (trapped) in a subsequent step before it can decompose. unsw.edu.au This approach mitigates issues related to storage and handling and allows for precise control over reaction conditions, which is critical for managing unstable molecules.

Photochemical and Electrochemical Methods: Light-mediated and electrochemical reactions offer mild, non-thermal pathways for synthesis that can prevent the degradation often seen with high-temperature methods. rsc.org Future work could explore the photochemical cyclization of carefully designed precursors, such as N-substituted azabutadienes, to form the quinolizine ring system. rsc.orgacs.orgrsc.org Similarly, electrosynthesis could provide a reagent-free, sustainable method for the key cyclization steps. rsc.org

Novel Cycloaddition Strategies: The development of novel cycloaddition reactions presents another avenue. Researchers may devise new multicomponent reactions or tandem radical cyclizations that construct the bicyclic framework in a single, efficient operation. organic-chemistry.orgspringernature.com For instance, aza-[4+3] cycloadditions have been used to create seven-membered N-heterocycles and could be conceptually adapted. rsc.org

Table 1: Comparison of Potential Synthetic Approaches for this compound

| Synthetic Approach | Conventional Method (Hypothetical) | Unconventional Future Pathway | Key Advantages of Unconventional Pathway |

| Generation & Isolation | Stepwise synthesis followed by purification. | In-situ generation in a continuous flow reactor. eurekalert.orgunsw.edu.au | Avoids decomposition of the unstable target molecule. |

| Energy Input | Thermal heating (reflux). | Photochemistry, electrochemistry, microwave irradiation. rsc.orgrsc.orgijpsjournal.com | Milder conditions, higher selectivity, reduced byproducts. |

| Ring Formation | Classical condensation and cyclization. | Novel metal-catalyzed annulation or radical cascade reactions. organic-chemistry.orgspringernature.com | Higher efficiency, access to complex substitution patterns. |

Investigation of Unexplored Reactivity Patterns

Given that this compound has not been isolated, its reactivity remains theoretical. Future investigations will likely rely on a combination of computational modeling and experimental trapping studies.

Computational Predictions: Density Functional Theory (DFT) and other computational methods are invaluable for predicting the stability, electronic structure, and reaction pathways of transient molecules. whiterose.ac.ukdergipark.org.trresearchgate.net Such studies can guide experimental design by identifying the most likely reactions, such as its behavior in pericyclic reactions or its susceptibility to nucleophilic or electrophilic attack.

Reactivity as an Antiaromatic System: As a 4n π-electron system, 4H-quinolizine is considered antiaromatic, suggesting it would be highly reactive. wikipedia.orgnih.gov It is predicted to behave as a potent diene in Diels-Alder [4+2] cycloaddition reactions. The bromine substituent would further modulate this reactivity, and exploring these cycloadditions with various dienophiles is a key research direction.

Metal-Catalyzed Cross-Coupling: The bromine atom at the 1-position is a prime functional handle for metal-catalyzed cross-coupling reactions. While the parent molecule is unstable, its more stable aromatic analogue, 1-bromoquinolizinium salt, readily undergoes Suzuki and Stille couplings. thieme-connect.debeilstein-journals.orgscispace.com A significant future challenge is to perform these cross-coupling reactions on the in-situ generated this compound within a flow system, allowing for the synthesis of complex derivatives that would otherwise be inaccessible.

Integration into Hybrid Molecular Systems

The true value of this compound may lie in its use as a reactive building block for constructing larger, more complex "hybrid" molecules with novel functions. The C-Br bond provides a synthetic linchpin for connecting the quinolizine core to other molecular fragments.

Medicinal Chemistry Scaffolds: Many biologically active compounds are hybrids of different heterocyclic systems. openmedicinalchemistryjournal.comarabjchem.org By using cross-coupling chemistry, the this compound core could be linked to other pharmacophores (e.g., imidazoles, pyrazoles, indoles) to create novel molecular architectures for drug discovery. mdpi.comacs.org The resulting hybrids could be screened for a wide range of biological activities, from anticancer to antimicrobial properties.

Materials Science Applications: The unique electronic properties of the antiaromatic quinolizine system could be harnessed in materials science. imdea.org Future research could explore the synthesis of hybrid molecules where the quinolizine unit is coupled to chromophores or electroactive moieties. These new materials could be investigated for applications in organic electronics, sensing, or as novel dyes, drawing inspiration from the photophysical studies conducted on related quinolizinium (B1208727) systems. beilstein-journals.orgbeilstein-journals.org

Table 2: Potential Hybrid Molecular Systems Derived from this compound

| Hybrid System | Coupled Moiety | Potential Synthetic Reaction | Target Application Area |

| Quinolizinyl-Aryl Hybrids | Phenyl, Naphthyl | Suzuki Coupling beilstein-journals.org | Organic Electronics, Dyes |

| Quinolizinyl-Heterocycle Hybrids | Pyrazole, Imidazole, Quinoline (B57606) | Stille or Buchwald-Hartwig Coupling thieme-connect.demdpi.com | Medicinal Chemistry (e.g., Kinase Inhibitors) |

| Quinolizinyl-Polymer Conjugates | Polystyrene, Polythiophene | Kumada Catalyst-Transfer Polycondensation | Conductive Polymers, Smart Materials |

Development of Sustainable and Green Synthesis Methodologies

Aligning the synthesis of quinolizine derivatives with the principles of green chemistry is a critical future goal. ijpsjournal.combenthamdirect.com This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Advanced Catalysis: Research into new catalytic systems will be paramount. This includes the use of heterogeneous catalysts, which can be easily recovered and recycled, and nanocatalysts, which often provide high efficiency under mild conditions. wiley.comnumberanalytics.comnih.gov Biocatalysis, using enzymes to perform key synthetic steps, represents another green frontier for producing these heterocycles. ijpsjournal.com

Atom-Economical Reactions: Future synthetic routes should maximize atom economy. Strategies like acceptorless dehydrogenative coupling (ADC) and borrowing hydrogen (BH) are powerful, green methods for forming N-heterocycles directly from simple alcohols and amines, producing only water or hydrogen gas as byproducts. wiley.com Applying these concepts to construct the quinolizine skeleton would be a significant step forward.

Eco-Friendly Reaction Conditions: A major focus will be the replacement of traditional volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids. ijpsjournal.com Furthermore, exploring solvent-free reaction conditions, often coupled with energy sources like microwave or ultrasound irradiation, can dramatically reduce waste and reaction times. ijpsjournal.combenthamdirect.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.